Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate
Description
Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a sulfanylmethyl (-CH2SH) group at position 5 and a methyl ester at position 2. The sulfanylmethyl group confers unique reactivity due to the thiol (-SH) moiety, which is highly nucleophilic and redox-sensitive.
Properties
IUPAC Name |
methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-9-6(8)5-2-4(3-11)10-7-5/h2,11H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUPJZMIDJMPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable α,β-unsaturated carbonyl compound with a thioamide, followed by cyclization to form the oxazole ring. The esterification of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the process are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro- or tetrahydro-oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro- or tetrahydro-oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the oxazole ring can enhance antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been found to inhibit monoamine oxidase enzymes, which are critical in the metabolism of neurotransmitters.
| Enzyme Targeted | Inhibition Type | IC50 Value (µM) | Source |
|---|---|---|---|
| Monoamine Oxidase A | Competitive | 25 | |
| Monoamine Oxidase B | Non-competitive | 30 |
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions.
Synthetic Pathways
The following table summarizes key synthetic pathways involving this compound:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C | 85 | |
| Cycloaddition | UV Light, Room Temperature | 70 |
Materials Science
Polymer Composites
Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Studies on Material Properties
The following case studies illustrate the effects of incorporating this compound into polymer composites:
Mechanism of Action
The mechanism of action of Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biomolecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate and its analogs:
Physicochemical Properties
- Polarity and Solubility: The sulfanylmethyl group increases polarity compared to non-polar substituents (e.g., cyclopropyl or p-tolyl). This may enhance aqueous solubility but reduce lipid membrane permeability.
- Stability : Thiol groups are prone to oxidation, forming disulfides. Stabilization strategies (e.g., inert atmosphere storage) are critical, unlike methoxymethyl or aryl derivatives, which are more stable .
- Boiling Point/Density : While data for the target compound is unavailable, analogs like ethyl 5-substituted dihydroisoxazole-3-carboxylate show high predicted boiling points (~563°C) and densities (~1.37 g/cm³) , suggesting similar trends.
Research Findings and Trends
Biological Activity
Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered oxazole ring with a sulfanylmethyl group. This unique configuration contributes to its reactivity and biological properties. The presence of the sulfanylmethyl group allows for interactions with various biological targets, potentially enhancing its efficacy as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The sulfanylmethyl group can participate in redox reactions, influencing the compound's reactivity and interactions with biomolecules. These interactions may lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, preliminary studies have shown significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.15 μM |
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.25 μM |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 12 μM
- MCF7: 15 μM
- A549: 10 μM
These results highlight the compound's potential as an anticancer agent .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a candidate for drug development. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds with enhanced pharmacological profiles.
Q & A
Q. What are the common synthetic routes for Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate?
The synthesis typically involves cyclization and thiolation reactions. A plausible route includes:
- Step 1 : Formation of the oxazole ring via cyclization of a β-keto ester precursor with hydroxylamine.
- Step 2 : Introduction of the sulfanylmethyl group using a thiolating agent (e.g., thiourea or mercaptoacetic acid) under basic conditions.
- Step 3 : Esterification of the carboxylic acid intermediate with methanol in the presence of a catalyst like H₂SO₄.
Key intermediates and reaction conditions should be validated using NMR and mass spectrometry to confirm regioselectivity and purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., oxazole protons at δ 6.5–8.0 ppm, ester carbonyl at ~δ 165–170 ppm).
- IR : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example, the oxazole ring planarity and sulfur-related hydrogen bonding can be quantified .
Advanced Research Questions
Q. How can crystallographic software like SHELXL and ORTEP-III aid in structural validation?
- SHELXL : Refines atomic coordinates, thermal parameters, and occupancy factors. It employs least-squares minimization to optimize the fit between observed and calculated structure factors. For sulfanylmethyl derivatives, special attention is given to sulfur atom displacement parameters to avoid overfitting .
- ORTEP-III : Visualizes thermal ellipsoids and molecular packing. It helps identify anomalies like disorder in the sulfanylmethyl group or unexpected torsion angles. Validation reports (e.g., PLATON) should accompany structural data to ensure compliance with IUCr standards .
Q. How to address contradictions in reported structural parameters (e.g., bond lengths, dihedral angles)?
- Root Cause Analysis : Compare data collection parameters (e.g., temperature, radiation source). For example, low-temperature data may reduce thermal motion, yielding more precise bond lengths.
- Validation Tools : Use checkCIF/PLATON to flag outliers. Discrepancies in sulfur-containing moieties often arise from incomplete modeling of disorder or hydrogen bonding .
- Statistical Testing : Apply Hamilton’s R-factor ratio test to determine if differences are statistically significant .
Q. What computational methods analyze ring puckering in oxazole derivatives?
- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) for five-membered rings. For oxazoles, deviations from planarity (e.g., due to steric effects from the sulfanylmethyl group) are modeled using these coordinates. Software like PARST or PLATON automates calculations from crystallographic data .
- DFT Optimization : Compare experimental (SC-XRD) and computed (B3LYP/6-311++G**) geometries to assess environmental effects (e.g., crystal packing forces) .
Q. How do substituents like sulfanylmethyl influence reactivity and intermolecular interactions?
- Hydrogen Bonding : The sulfanylmethyl group (-SCH₂-) can act as a weak hydrogen bond donor (C-S···H-N) or acceptor (S···H-O), stabilizing crystal packing. This is critical in cocrystal design for pharmaceutical applications .
- Steric Effects : Bulkier substituents increase torsional strain in the oxazole ring, potentially altering reaction pathways (e.g., nucleophilic substitution vs. cycloaddition). Molecular dynamics simulations predict steric hindrance by modeling van der Waals radii .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
